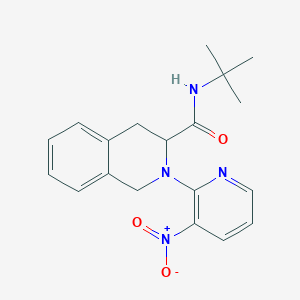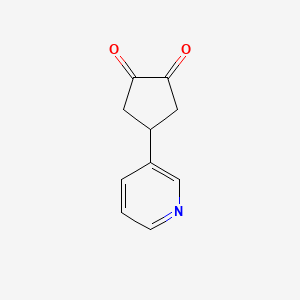![molecular formula C12H13FO B2651634 (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol CAS No. 2287302-38-7](/img/structure/B2651634.png)
(3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol: is a chemical compound that features a bicyclo[1.1.1]pentane core with a 4-fluorophenyl group and a methanol group attached.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)bicyclo[111]pentan-1-yl)methanol typically involves the ring-opening reactions of [111]propellane, a highly strained bicyclic compoundThis process can be catalyzed by various reagents under mild conditions to achieve high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to optimize the production process .
化学反応の分析
Types of Reactions: (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, alcohols, aldehydes, and carboxylic acids .
科学的研究の応用
Chemistry: In chemistry, (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated aromatic ring can enhance binding affinity and specificity in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of pharmacokinetics and pharmacodynamics .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
作用機序
The mechanism of action of (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
- (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanol
- (3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol
- (3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-yl)methanol
Comparison: Compared to these similar compounds, (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications .
特性
IUPAC Name |
[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWJCBSBSQUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2651557.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B2651561.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)
![N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651573.png)
